2-(5-chloro-2-methylphenyl)acetic acid
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Overview
Description
2-(5-Chloro-2-methylphenyl)acetic acid is an organic compound with the molecular formula C9H9ClO2 and a molecular weight of 184.62 g/mol It is a carboxylic acid derivative characterized by the presence of a chloro and a methyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-chloro-2-methylphenyl)acetic acid typically involves the chlorination of 2-methylphenylacetic acid. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, to optimize yield and purity. The use of advanced purification techniques, including recrystallization and chromatography, ensures the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(5-Chloro-2-methylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted phenylacetic acid derivatives.
Scientific Research Applications
2-(5-Chloro-2-methylphenyl)acetic acid has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential effects on enzyme activity and metabolic pathways.
Medicine: Investigated for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5-chloro-2-methylphenyl)acetic acid involves its interaction with specific enzymes and molecular targets. It is known to act as an inhibitor of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), leading to decreased production of pro-inflammatory metabolites. Additionally, it interferes with the activity of acetylcholinesterase and adenosine deaminase, affecting neurotransmission and metabolic processes.
Comparison with Similar Compounds
(5-Chloro-2-methoxyphenyl)acetic acid: Similar structure with a methoxy group instead of a methyl group.
(2-Chloro-5-methylphenyl)acetic acid: Similar structure with the chloro and methyl groups in different positions.
Uniqueness: 2-(5-Chloro-2-methylphenyl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit multiple enzymes and its potential therapeutic applications make it a compound of significant interest in various research fields.
Properties
IUPAC Name |
2-(5-chloro-2-methylphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6-2-3-8(10)4-7(6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVQNIKMAQPROX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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